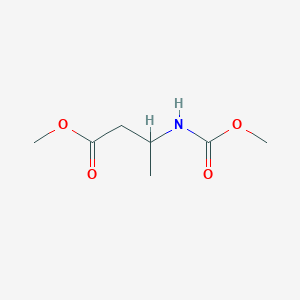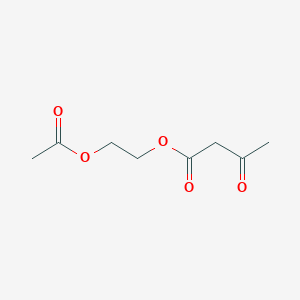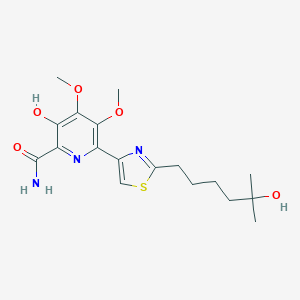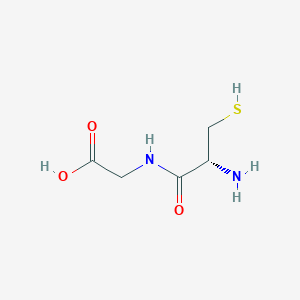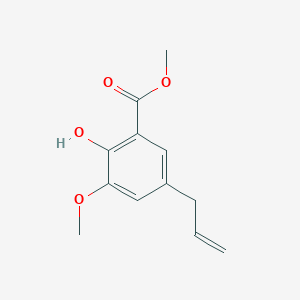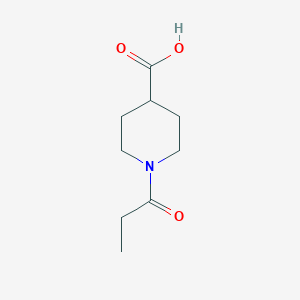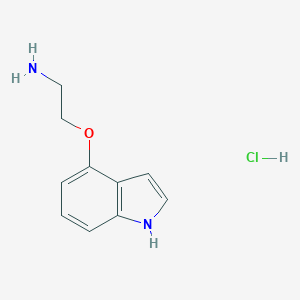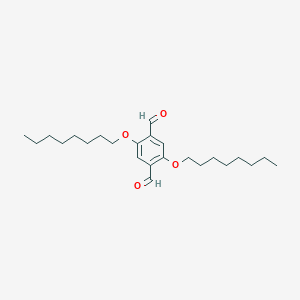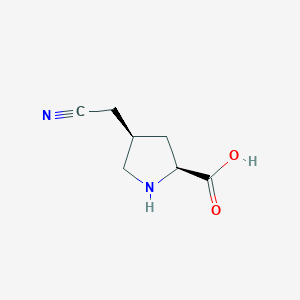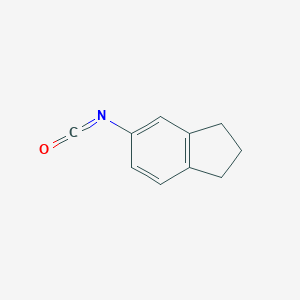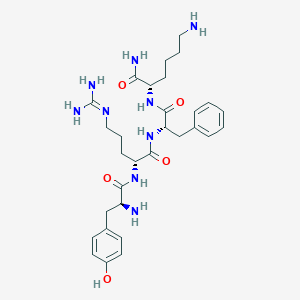
Peanut oil, hydrogenated
概要
説明
Peanut oil, also referred to as groundnut oil or arachis oil, is a vegetable-derived oil made from the edible seeds of the peanut plant . It is used in cooking, especially when frying foods . There are several different types of peanut oil, each one made using different techniques . Hydrogenation is a process that involves adding hydrogen to the oil to make it more solid and increase its shelf life . Fully hydrogenated peanut oil is solid at room temperature and is often used in processed foods and baked goods .
Synthesis Analysis
The synthesis of peanut oil involves the mining of genetic resources . A gene, designated as High Oil Favorable gene 1 in Arachis hypogaea (AhyHOF1), was hypothesized to play roles in oil accumulation . Examination of near-inbred lines of #AhyHOF1 /# Ahyhof1 provided further evidence that AhyHOF1 increases oil content, mainly by affecting the contents of several fatty acids .
Molecular Structure Analysis
Peanut oil is primarily composed of oleic acid and linoleic acid, followed by palmitic acid . These three typically account for about 90% of the fatty acid composition, with smaller quantities of various longer chain fatty acids such as arachidic, behenic, and lignoceric acid .
Chemical Reactions Analysis
In a hydrogenation reaction, hydrogen is added to any carbon-carbon double bonds in an unsaturated fatty acid, converting the carbon-carbon double bonds to carbon-carbon single bonds . This effectively converts an unsaturated fat or oil to a saturated fat .
Physical And Chemical Properties Analysis
Across samples, % oleic acid, % linoleic acid, refractive index, density, and dynamic viscosity were all highly linearly correlated . Increasing concentrations of oleic acid and corresponding decreases in linoleic acid were associated with decreasing oil density, decreasing refractive index, and increasing viscosity .
科学的研究の応用
Food Stabilizer
Hydrogenated peanut oil is used as a stabilizer in food products like peanut butter . Manufacturers add sugar and fully hydrogenated vegetable oils to peanut butter to prevent oil separation during storage . However, hydrogenated oils are significant sources of saturated fats, and reducing their consumption is challenging for food scientists without affecting the desired characteristics of food products .
Source of Healthy Fats
Peanuts have a nutrient-dense profile and are low in simple carbs, despite their high-calorie content . Therefore, they are an excellent source of healthy fats (46.67%), and good source of proteins (26.67%), carbohydrates (16.67%), and fibers (10%) .
Replacement for Fully Hydrogenated Oil
The results of a study indicate that the rice bran wax oleogel could be the potential replacement of the fully hydrogenated oil as a stabilizer .
Bioactive Phytochemicals
Peanut oil is rich in bioactive constituents such as tocols, phenolics, and sterols . The oxidative stability of unsaturated fatty acids, particularly the polyunsaturated fatty acids (PUFA) in peanut oil, is negatively impacted by its phenolics because these compounds can act as antioxidants scavenging the free radicals .
Transformer Oil
Hydrogenated transformer oil is used in power transformers for its safety and reliability .
Aroma Components
Hydrogenated peanut oil is used in the study of key aroma components of normal- and high-oleic peanut oil produced industrially .
Safety And Hazards
将来の方向性
Peanut-derived ingredients are primarily used in the formulation of moisturizers, skin care products, and skin cleansers . The peanut oil is pale yellow when extracted. It is incorporated with hydrogen atoms to make Hydrogenated Peanut Oil . Thus, increasing demand for these derivatives in various industries is inflating the demand for peanut oil, promoting more production and driving the market of peanut oil .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dalda | |
CAS RN |
68425-36-5, 118476-85-0 | |
| Record name | Hydrogenated peanut oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peanut oil, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peanut oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



